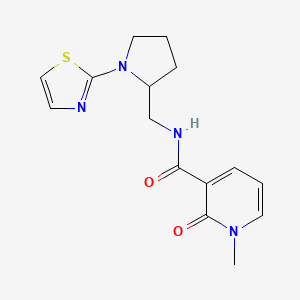

![molecular formula C20H14ClN3O5S B2964182 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime CAS No. 477851-97-1](/img/structure/B2964182.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Transparent Aromatic Polyimides

Polyimides synthesized from thiophenyl-substituted benzidines, including compounds synthesized via reactions involving (3-nitrophenyl)(phenyl)sulfane and (4-chlorophenyl)(3-nitrophenyl)sulfane, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are transparent and colorless, making them potentially useful in optical applications where high performance and stability under thermal stress are required (Tapaswi et al., 2015).

Sulfonamide-based Carbonic Anhydrase Inhibitors

The reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols leads to the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, which are of therapeutic interest. This highlights a medicinal chemistry application, emphasizing the compound's potential role in developing new inhibitors for enzyme targets (Sapegin et al., 2018).

Synthesis of Aromatic Diketoximes

Aromatic diketoximes, including those synthesized from compounds related to the chemical , show promise in the synthesis of complex polyesters and polypyrroles, as well as in forming complexes with nickel salts. This underscores their versatility in synthetic chemistry and potential applications in fine organic synthesis and materials science (Musaev et al., 2020).

Chemiluminescence of Sulfanyl-substituted Compounds

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their synthesis and chemiluminescent properties, reveals the potential for applications in chemiluminescent probes and materials. The base-induced decomposition of these compounds in DMSO produces light, indicating their utility in developing new chemiluminescent markers or sensors (Watanabe et al., 2010).

Colorimetric Nitric Oxide Detection

The development of colorimetric methods for determining nitric oxide concentration in neutral aqueous solutions showcases the analytical chemistry applications of related compounds. These methods utilize the reactions of nitrosating and oxidizing intermediates, offering a straightforward approach to detecting nitric oxide, a molecule of significant interest in various biological and environmental contexts (Nims et al., 1995).

特性

IUPAC Name |

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O5S/c21-16-4-8-18(9-5-16)30-20-10-3-15(11-19(20)24(27)28)12-22-29-13-14-1-6-17(7-2-14)23(25)26/h1-12H,13H2/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHQTUHWPVYBN-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)

![4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2964112.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)